N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine
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Overview
Description
N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyrimidine-5-ol as a starting material, which is then reacted with N-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles such as halides, amines; reaction temperature around 25-60°C.
Major Products Formed
Oxidation: Formation of N-Methyl-1-(pyrimidin-5-yloxy)propan-2-one.
Reduction: Formation of this compound hydrochloride.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways and inhibition of cell growth .
Comparison with Similar Compounds
N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine can be compared with other pyrimidine derivatives, such as:
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: Known for its fungicidal activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic and anti-cancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-5-yloxypropan-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-7(9-2)5-12-8-3-10-6-11-4-8/h3-4,6-7,9H,5H2,1-2H3 |
InChI Key |
GTCJHHCXMYIPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CN=CN=C1)NC |
Origin of Product |
United States |
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